molecular formula C40H78N2O2 B13784328 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate CAS No. 68134-26-9

2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate

Cat. No.: B13784328
CAS No.: 68134-26-9
M. Wt: 619.1 g/mol
InChI Key: BEGOFGGVFXBVLG-UHFFFAOYSA-N
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Description

2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate is a long-chain alkylimidazole derivative with a stearate (octadecanoate) ester functional group. Its structure comprises:

  • A 4,5-dihydro-1H-imidazole ring (a five-membered heterocycle with two nitrogen atoms).
  • A heptadecyl (C₁₇H₃₅) substituent at the 2-position of the imidazole ring.
  • An ethyl stearate group (C₁₈H₃₅O₂) attached to the nitrogen at the 1-position of the imidazole.

This compound (CAS 68134-27-0) is categorized under fatty acid derivatives and is notable for its surfactant-like properties due to the combination of a polar imidazole head and hydrophobic alkyl chains .

Properties

CAS No.

68134-26-9

Molecular Formula

C40H78N2O2

Molecular Weight

619.1 g/mol

IUPAC Name

2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl octadecanoate

InChI

InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3

InChI Key

BEGOFGGVFXBVLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar solvents.

Major Products Formed

Scientific Research Applications

2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate involves its interaction with biological membranes and proteins. The long hydrophobic heptadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Ester Variants: Stearate vs. Oleate

Compound A: 2-[2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl (Z)-9-octadecenoate (CAS 82799-41-5)

  • Key Difference: The stearate group (saturated C₁₈ chain) is replaced with a monounsaturated oleate ((Z)-9-octadecenoate).
  • Impact: Melting Point: The unsaturated oleate reduces intermolecular van der Waals forces, lowering the melting point compared to the saturated stearate derivative. Solubility: Increased fluidity and solubility in nonpolar solvents due to the kinked oleate chain. Applications: Likely preferred in formulations requiring lower viscosity, such as lubricants or emulsifiers .

Amide Derivatives

  • Key Difference : The ester group is replaced with an amide (octadecanamide).
  • Impact :
    • Hydrogen Bonding : The amide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
    • Stability : Amides are generally more hydrolytically stable than esters under acidic or basic conditions.
    • Molecular Weight : Higher molecular weight (618.1 g/mol) compared to the stearate ester (estimated ~600–650 g/mol) .

Alcohol Derivatives

Compound C: 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol (HDDH)

  • Key Difference : The stearate ester is replaced with a hydroxyl group .
  • Impact: Polarity: The hydroxyl group increases polarity, improving water solubility.

Comparative Data Table

Property Target Compound (Stearate Ester) Oleate Ester Octadecanamide Ethanol Derivative
CAS Number 68134-27-0 82799-41-5 Not specified 28832-11-3 (acetate form)
Molecular Formula C₄₄H₈₄N₂O₂ (estimated) C₄₄H₈₂N₂O₂ C₄₆H₉₁N₅O₂ C₂₄H₄₈N₂O₃
Molecular Weight ~650 g/mol ~634 g/mol 746.25 g/mol 412.65 g/mol
Key Functional Group Stearate (ester) Oleate (ester) Amide Hydroxyl/Acetate
Boiling Point >500°C (estimated) Not reported 765.8°C Not reported
Applications Surfactants, lubricants Lubricants Specialty polymers Corrosion inhibition

Research Findings and Functional Insights

  • Corrosion Inhibition: The ethanol derivative (HDDH) showed strong adsorption on iron surfaces via molecular dynamics simulations, attributed to the polar hydroxyl group and hydrophobic alkyl chains . This suggests the stearate ester could exhibit similar surfactant-mediated adsorption.
  • Thermal Stability : High boiling points (>500°C) across analogs suggest utility in high-temperature applications, such as industrial lubricants or polymer additives .

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